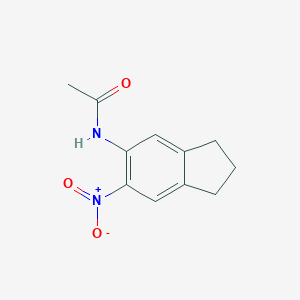
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide
Overview
Description
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide is an organic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol. This compound is characterized by the presence of an acetamido group and a nitro group attached to an indan ring system. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
One common synthetic route involves the nitration of indan to form 5-nitroindan, which is then acetylated to produce N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide. The reaction conditions typically involve the use of nitric acid for nitration and acetic anhydride for acetylation. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The acetamido group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
N-{6-nitro-2,3-dihydro-1H-inden-5-yl}acetamide can be compared with other similar compounds, such as:
5-Acetamido-2-nitroindan: Similar structure but with the nitro group in a different position.
6-Acetamido-5-nitroindan: Similar structure but with the acetamido and nitro groups swapped.
5-Nitroindan: Lacks the acetamido group, making it less complex.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-(6-nitro-2,3-dihydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)12-10-5-8-3-2-4-9(8)6-11(10)13(15)16/h5-6H,2-4H2,1H3,(H,12,14) |
InChI Key |
HXPPAQKBNKPAMW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2CCCC2=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=C(C=C2CCCC2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















